BenchChemオンラインストアへようこそ!

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Lipophilicity Membrane permeability Drug-likeness

4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 340987-11-3) is a nitro-substituted N-phenylethyl phthalimide derivative with the molecular formula C₁₆H₁₂N₂O₄ and a molecular weight of 296.28 g·mol⁻¹. The compound features a 4-nitro substituent on the isoindole-1,3-dione core and a linear 2-phenylethyl chain at the N-position.

Molecular Formula C16H12N2O4
Molecular Weight 296.282
CAS No. 340987-11-3
Cat. No. B3008755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione
CAS340987-11-3
Molecular FormulaC16H12N2O4
Molecular Weight296.282
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N2O4/c19-15-12-7-4-8-13(18(21)22)14(12)16(20)17(15)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2
InChIKeyFJQDQDYABDRENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 340987-11-3): Chemical Identity, Physicochemical Profile, and Procurement Context


4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 340987-11-3) is a nitro-substituted N-phenylethyl phthalimide derivative with the molecular formula C₁₆H₁₂N₂O₄ and a molecular weight of 296.28 g·mol⁻¹ . The compound features a 4-nitro substituent on the isoindole-1,3-dione core and a linear 2-phenylethyl chain at the N-position. Predicted physicochemical properties include an ACD/LogP of 3.48, a polar surface area of 83 Ų, a density of 1.4 ± 0.1 g·cm⁻³, and a boiling point of 491.9 ± 38.0 °C . It is commercially available from multiple suppliers at purities of ≥95% to NLT 98%, and is classified with GHS07 hazard pictograms (harmful/irritant) .

Why 4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione Cannot Be Replaced by Unsubstituted or Regioisomeric Phthalimide Analogs


Phthalimide derivatives with different N-substituents or nitro-group placement are not functionally interchangeable. The 4-nitro group on the target compound increases the predicted LogP by approximately 1 log unit (from 2.46 to 3.48) and more than doubles the polar surface area (from 37.38 to 83 Ų) relative to the non-nitrated N-phenylethyl analog . The linear 2-phenylethyl chain provides an additional rotatable bond compared to the branched 1-phenylethyl isomer (4 vs. 3), yielding distinct conformational flexibility and a higher LogP (3.48 vs. 3.0) [1]. At the class level, the 4-nitro substitution pattern on the phthalimide ring has been shown to confer superior anticonvulsant activity compared to 3-nitro or unsubstituted congeners in N-phenyl phthalimide series [2]. These quantitative differences in lipophilicity, polar surface area, and molecular topology directly affect membrane permeability, blood-brain barrier penetration potential, protein binding, and metabolic stability profiles.

Quantitative Differentiation Evidence for 4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 340987-11-3) vs. Closest Analogs


Lipophilicity (LogP) Increase of ~1 Log Unit Relative to Non-Nitrated N-Phenylethyl Analog

The 4-nitro substitution on the target compound raises the predicted octanol-water partition coefficient (ACD/LogP) to 3.48, compared with a LogP of 2.46 for the non-nitrated analog 2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 7501-05-5) . This represents a calculated ΔLogP of +1.02, indicating substantially higher lipophilicity despite the polar nitro group. The increased molecular weight (296.28 vs. 251.28 g·mol⁻¹) and altered electronic distribution contribute to this net increase in predicted membrane partitioning.

Lipophilicity Membrane permeability Drug-likeness ADME prediction

Polar Surface Area More Than Doubled vs. Non-Nitrated Analog, Altering Predicted BBB Penetration and Oral Bioavailability

The target compound exhibits a predicted polar surface area (PSA) of 83 Ų, compared with 37.38 Ų for the non-nitrated N-phenylethyl analog (CAS 7501-05-5) . This represents a 2.2-fold increase (ΔPSA = +45.62 Ų), attributable to the two additional oxygen atoms of the nitro group. For CNS drug discovery, a PSA below 60–70 Ų is generally associated with favorable BBB penetration, while values above 80–90 Ų are associated with restricted CNS access and enhanced oral bioavailability through reduced efflux [1].

Polar surface area Blood-brain barrier Oral bioavailability Drug-likeness

Linear 2-Phenylethyl vs. Branched 1-Phenylethyl Isomer: LogP and Conformational Flexibility Differentials

The target compound (linear 2-phenylethyl chain) and its branched regioisomer 4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 139725-18-1) share the same molecular formula and weight but differ in N-alkyl chain topology. The linear isomer has 4 freely rotatable bonds vs. 3 for the branched isomer, and a higher predicted LogP of 3.48 vs. 3.0 [1]. The PSA values are comparable (83 vs. 81 Ų). These differences in lipophilicity and conformational degrees of freedom may affect target binding entropy and metabolic stability.

Regioisomerism Conformational flexibility Lipophilicity Structure-property relationships

Defined Synthetic Route with High Yield (89%) and Crystalline Melting Point (142–143°C) Enabling Reproducible Procurement and QC

A documented synthetic procedure reacting 4-nitrophthalic anhydride (18 g, 93.3 mmol) with phenethylamine (11.5 g, 95 mmol) in refluxing toluene (250 mL, 2.5 h) produces the title compound in 89% yield (24.5 g) with a melting point of 142–143°C . Commercial sources report purities of ≥95% to NLT 98% [1]. In contrast, the non-nitrated N-phenylethyl analog (CAS 7501-05-5) lacks a reported melting point in available databases , complicating identity verification by melting point determination.

Synthesis Quality control Melting point Yield Reproducibility

4-Nitro Substitution Pattern Confers Superior Anticonvulsant Activity Compared to 3-Nitro and Unsubstituted Congeners in N-Phenyl Phthalimide Series (Class-Level Evidence)

In a head-to-head structure-activity relationship study of N-phenyl phthalimide derivatives by Vamecq et al. (2000), the order of anticonvulsant activity for phthalimide ring substitution was 4-amino > 4-nitro > 4-methyl > H > 3-nitro; 3-amino [1]. The 4-nitro-N-phenylphthalimide (compound 3) was selected for oral MES evaluation in rats, yielding an ED₅₀ of 8.0 mg·kg⁻¹, compared with ED₅₀ values of 28.3 mg·kg⁻¹ for the 2-methyl-6-amino analog (compound 10) and 29.8 mg·kg⁻¹ for phenytoin [1]. In a separate study by Davood et al. (2012), N-aryl-4-nitrophthalimide derivatives demonstrated protection against pentylenetetrazole-induced seizures, with maximal effects at 30 min post-administration [2]. Note: these data are from N-phenyl and N-aryl analogs, not the N-phenylethyl target compound itself; the activity of the 4-nitro pharmacophore is class-level inference.

Anticonvulsant Structure-activity relationship 4-Nitrophthalimide MES seizure model Epilepsy

4-Nitro Group Enables Bioreductive Activation Pathways: Class-Level Evidence for Nitroreductase-Mediated Prodrug Potential

The 4-nitrophthalimide core contains a nitroaromatic moiety amenable to enzymatic reduction. The parent 4-nitrophthalimide (CAS 89-40-7) has a LogP of 0.88 and water solubility below 0.01 g/100 mL at 18°C , whereas the N-phenylethyl derivative shifts LogP to 3.48 , dramatically altering tissue distribution while retaining the reducible nitro group. Nitroaromatic compounds are established substrates for nitroreductase enzymes, which catalyze the reduction of the nitro group to nitroso, hydroxylamine, and amine intermediates, a mechanism exploited in hypoxia-activated prodrugs and antibacterial agents [1]. The non-nitrated N-phenylethyl analog (CAS 7501-05-5) lacks this functional handle entirely, precluding bioreductive activation strategies.

Bioreductive activation Nitroreductase Prodrug Hypoxia Nitroaromatic

Recommended Research and Industrial Application Scenarios for 4-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 340987-11-3) Based on Quantitative Differentiation Evidence


Anticonvulsant Drug Discovery: 4-Nitrophthalimide Pharmacophore Exploration with Modified N-Substituent Lipophilicity

The 4-nitro substitution pattern on the phthalimide core is associated with anticonvulsant activity superior to 3-nitro and unsubstituted analogs, as demonstrated in N-phenyl phthalimide series where 4-nitro-N-phenylphthalimide achieved an oral MES ED₅₀ of 8.0 mg·kg⁻¹ in rats, outperforming phenytoin (ED₅₀ = 29.8 mg·kg⁻¹) [1]. The N-phenylethyl substituent on the target compound increases LogP by approximately 1 unit relative to the non-nitrated analog (3.48 vs. 2.46) , which may enhance CNS penetration while the elevated PSA (83 vs. 37.38 Ų) may limit excessive accumulation. Researchers investigating phthalimide-based anticonvulsants should prioritize this compound for SAR expansion beyond the extensively studied N-phenyl series.

Bioreductive Prodrug Design: Nitroreductase-Activated Delivery Scaffolds

The 4-nitro group on the target compound provides a reducible functional handle amenable to enzymatic nitroreduction, a mechanism exploited in hypoxia-activated prodrugs and antibacterial nitroaromatic agents [2]. Compared to the non-nitrated N-phenylethyl analog, which lacks this functionality entirely, the target compound enables exploration of bioreductive activation strategies. The N-phenylethyl chain elevates LogP from 0.88 (4-nitrophthalimide core) to 3.48 , shifting distribution from aqueous compartments to lipid membranes and intracellular environments where nitroreductase enzymes reside.

Physicochemical Property Studies: Lipophilicity and PSA Modulation Through Nitro Substitution

The compound pair consisting of the target (CAS 340987-11-3) and its non-nitrated analog (CAS 7501-05-5) provides a clean comparative system for studying the impact of aromatic nitro substitution on physicochemical properties. With a ΔLogP of +1.02 and a ΔPSA of +45.62 Ų, this pair enables systematic investigation of how the nitro group affects membrane partitioning, plasma protein binding, metabolic stability, and cellular permeability . The well-defined melting point (142–143°C) and documented synthetic procedure (89% yield) ensure reproducible procurement and characterization.

Organic Synthesis: Versatile Building Block with Orthogonal Reactivity Handles

The target compound contains three chemically addressable features: (i) the imide carbonyls for nucleophilic addition or reduction, (ii) the 4-nitro group for selective reduction to amine (enabling subsequent diazotization or amide coupling), and (iii) the N-phenylethyl chain for potential oxidative cleavage or further functionalization. The high synthetic yield (89%) and defined melting point (142–143°C) facilitate quality control during multi-step syntheses . Commercial availability at ≥95% to NLT 98% purity from multiple suppliers supports its use as a reliable intermediate in medicinal chemistry and materials science.

Quote Request

Request a Quote for 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.